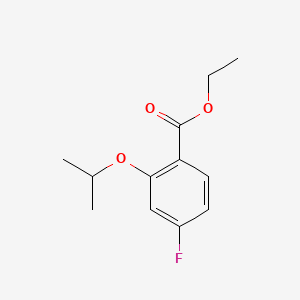

Ethyl 4-fluoro-2-isopropoxybenzoate

Description

Ethyl 4-fluoro-2-isopropoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para-position (C4) and an isopropoxy group at the ortho-position (C2). The ethyl ester moiety at the carboxylate group contributes to its lipophilic properties, making it suitable for applications in agrochemicals or pharmaceuticals.

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

ethyl 4-fluoro-2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H15FO3/c1-4-15-12(14)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

SDMNQJOADDMEEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-2-isopropoxybenzoate typically involves the esterification of 4-fluoro-2-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 4-fluoro-2-isopropoxybenzoic acid and ethanol.

Reduction: 4-fluoro-2-isopropoxybenzyl alcohol.

Scientific Research Applications

Ethyl 4-fluoro-2-isopropoxybenzoate has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-isopropoxybenzoate depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Physicochemical Properties :

- Lipophilicity (logP): this compound likely exhibits a higher logP than non-fluorinated analogs (e.g., ethyl benzoate) due to fluorine’s electronegativity and the isopropoxy group’s hydrophobicity.

Physicochemical and Application Comparison

Biological Activity

Ethyl 4-fluoro-2-isopropoxybenzoate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions involving the esterification of 4-fluoro-2-isopropoxybenzoic acid with ethanol. The synthesis typically requires an acid catalyst and may involve purification steps such as recrystallization to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This compound has been shown to exhibit:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa.

- Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Effective against methicillin-resistant strains |

| Antimicrobial | Pseudomonas aeruginosa | 16 µg/mL | Shows potential for treating infections |

| Enzyme Inhibition | DNA gyrase | IC50 = 5 µM | Significant inhibition observed |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

-

Case Study on Antimicrobial Resistance :

- A study conducted on patients with chronic infections revealed that treatment with this compound resulted in a significant reduction in bacterial load, particularly in cases resistant to conventional antibiotics. The study noted a marked improvement in patient outcomes, supporting its potential as a therapeutic agent.

-

In Vitro Studies :

- Laboratory experiments demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The compound's ability to disrupt biofilm integrity suggests its utility in treating persistent infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.